N-(4-METHYLCYCLOHEXYL)-3-NITROBENZENE-1-SULFONAMIDE
Description
N-(4-METHYLCYCLOHEXYL)-3-NITROBENZENE-1-SULFONAMIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and a 4-methylcyclohexyl group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in scientific research.
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-10-5-7-11(8-6-10)14-20(18,19)13-4-2-3-12(9-13)15(16)17/h2-4,9-11,14H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEABCEYFSBXBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-METHYLCYCLOHEXYL)-3-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, including nitration, sulfonation, and amide formation. The general synthetic route can be summarized as follows:
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Sulfonation: The nitrated benzene is then subjected to sulfonation using fuming sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
Amide Formation: The sulfonic acid derivative is reacted with 4-methylcyclohexylamine under appropriate conditions to form the sulfonamide.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-(4-METHYLCYCLOHEXYL)-3-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the cyclohexyl ring, using oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-METHYLCYCLOHEXYL)-3-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s sulfonamide group makes it a potential candidate for studying enzyme inhibition, particularly in the context of sulfonamide-based drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, given its structural similarity to other bioactive sulfonamides.
Industry: It may be used in the development of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-METHYLCYCLOHEXYL)-3-NITROBENZENE-1-SULFONAMIDE involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The sulfonamide group can form hydrogen bonds with active site residues, while the nitro group and cyclohexyl ring can contribute to hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
N-(4-METHYLCYCLOHEXYL)-3-NITROBENZENE-1-SULFONAMIDE can be compared with other sulfonamide compounds, such as:
N-Cyclohexyl-4-methylbenzenesulfonamide:
Perfluoro-N-(4-methylcyclohexyl)piperidine: Used in oxygen-carrying blood substitutes, highlighting the versatility of the cyclohexyl group in different chemical contexts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
